3-Nitrostyrene
Overview
Description
3-Nitrostyrene is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It has been suggested that 3-nitrostyrene may target certain types of cancer cells, such as those found in burkitt’s lymphoma .
Biochemical Pathways
this compound may affect various biochemical pathways. For instance, it has been implicated in the PI3K/AKT and STAT3 pathways in esophageal cancer . Additionally, it has been used in denitrative cross-couplings, a process that forms new bonds between the styryl part of nitrostyrene and a cross-coupling partner, yielding a functionalized alkene .
Pharmacokinetics
Its physical properties such as its molecular weight (14915), density (107 g/mL at 25 °C), and melting point (-5 °C) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
It has been suggested that the compound may have anti-cancer properties . For example, a β-nitrostyrene derivative, CYT-Rx20, has been shown to inhibit esophageal tumor growth and metastasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C . Furthermore, its reactivity can be affected by the presence of other substances, such as in the case of chemoselective hydrogenation over a Pt/FeOx pseudo-single-atom-catalyst .
Biochemical Analysis
Biochemical Properties
3-Nitrostyrene has been found to interact with various biomolecules. For instance, it has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells . The pro-apoptotic effects of this compound were found to be reactive oxygen species and caspase-dependent .
Cellular Effects
This compound has demonstrated potent activity in CLL cells, including those with poor prognostic markers . It has been shown to exhibit synergistic augmentation of apoptosis when combined with the phosphatidylinositol 3-kinase inhibitor idelalisib .
Molecular Mechanism
The molecular mechanism of this compound involves inducing apoptosis in CLL cells through a reactive oxygen species and caspase-dependent pathway . It has also been shown to exhibit potent toxicity in ex vivo CLL cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the addition of Co to this compound decreased the rate of hydrogenation but enhanced the selectivity to AS, being 92% at nearly 100% conversion over an optimized catalyst .
Metabolic Pathways
It has been suggested that nitrostyrene compounds, including this compound, could be involved in the hydrogenation reaction of substrates with two reducible functional groups .
Transport and Distribution
It is known that the compound is a liquid at room temperature with a density of 1.07 g/mL at 25 °C .
Subcellular Localization
It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation .
Properties
IUPAC Name |
1-ethenyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZVQXIUVGKCBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207322 | |
Record name | 3-Nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-39-0 | |
Record name | 3-Nitrostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrostyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Nitrostyrene?
A1: The molecular formula of this compound is C8H7NO2, and its molecular weight is 149.15 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Various spectroscopic methods are valuable for characterizing this compound. These include:
- Raman Spectroscopy: Provides insights into molecular vibrations and conformations, especially regarding the vinyl and nitro groups. []
- UV-Vis Spectroscopy: Helps determine electronic transitions and can be used to study the impact of substituents on the aromatic ring. []
- X-ray Photoelectron Spectroscopy (XPS): Offers information about the elemental composition and oxidation states of elements within the molecule. [, ]
Q3: What is the significance of this compound in catalytic reactions?
A3: this compound serves as a valuable model compound for exploring chemoselective hydrogenation reactions. This is due to the presence of two reducible groups, the nitro (–NO2) and the vinyl (C=C) groups, allowing researchers to investigate catalysts and conditions that selectively target one group over the other.
Q4: What are the primary products of this compound hydrogenation?
A4: The hydrogenation of this compound typically yields two main products:
Q5: What factors influence the selectivity of this compound hydrogenation?
A5: The selectivity of the reaction is heavily influenced by several factors, including:
- Catalyst Composition: Different metals and supports can direct the reaction pathway. For instance, Pt/ZnO catalysts demonstrate high selectivity towards 3-VA due to PtZn alloy formation. [] Conversely, Pt/Al2O3 and Pt/C catalysts primarily produce 3-ethylaniline. []
- Reaction Conditions: Factors such as solvent, temperature, and pressure play a crucial role. For instance, acidic conditions typically favor the formation of 3-ethylnitrobenzene, while basic conditions promote 3-aminostyrene production. [] CO2-expanded liquids can also enhance both conversion and selectivity in this compound hydrogenation. []
Q6: What types of catalysts are effective for the chemoselective hydrogenation of this compound?
A6: A wide array of catalysts has been explored for this reaction, including:
- Supported Metal Catalysts: Examples include Pt/TiO2, [, , ] Au/FeOx, [] Pt/α-Fe2O3, [] Au25 nanoclusters on ZnAl-hydrotalcite, [, ] and Pd/ZnO nanorods. []
- Single-Atom Catalysts: Recent studies have focused on single-atom catalysts like Pt single atoms on TiO2 [] and Co–N–C. []
- Metal-Free Catalysts: Nitrogen-doped activated carbon (N-AC) has also shown promise as a metal-free catalyst for this compound hydrogenation. []
Q7: How does the support material affect the catalytic performance in this compound hydrogenation?
A7: The support material plays a critical role by influencing the catalyst's properties:
- Metal-Support Interactions: Strong metal-support interactions (SMSI), such as those observed in Pt single atoms on TiO2, can significantly enhance the catalytic performance. []
- Morphology and Electronic Properties: The morphology and electronic properties of the support can influence the size, dispersion, and electronic state of the active metal, ultimately impacting activity and selectivity. For example, Pt nanoparticles supported on octahedral α-Fe2O3 with a truncated hexagonal bipyramid shape exhibited superior performance compared to those on rod-shaped α-Fe2O3, attributed to the difference in the exposed facets and resulting electronic and geometric effects. []
Q8: Are there any applications of this compound hydrogenation beyond laboratory settings?
A8: Yes, the chemoselective hydrogenation of this compound is a crucial step in synthesizing 3-vinylaniline, a vital intermediate in producing various pharmaceuticals, dyes, and herbicides. []
Q9: What is the role of computational chemistry in understanding this compound hydrogenation?
A9: Computational methods, particularly Density Functional Theory (DFT) calculations, are instrumental in:
- Elucidating Reaction Mechanisms: DFT calculations can provide detailed insights into the reaction pathway, identifying intermediates and transition states, which helps explain observed activity and selectivity trends. [, ]
- Predicting Catalyst Performance: These calculations can predict the performance of different catalysts based on their electronic structure and adsorption energies of reactants and intermediates. [, ]
- Rationalizing Support Effects: DFT can help unravel the influence of support material on the electronic properties of active sites and their interactions with reactants. []
Q10: What is known about the stability of this compound under various conditions?
A10: While specific stability data for this compound might require further investigation, research suggests:
- Thermal Stability: Elevated temperatures can potentially lead to the decomposition or polymerization of this compound. Careful control of reaction conditions is essential during catalytic hydrogenation to prevent unwanted side reactions. []
- Solvent Compatibility: The choice of solvent can influence the solubility and stability of this compound. Research indicates that ethanol is a suitable solvent for its hydrogenation. []
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